molecular formula C16H16O5 B190511 Columbianetin acetate CAS No. 23180-65-6

Columbianetin acetate

Cat. No. B190511
CAS RN: 23180-65-6
M. Wt: 288.29 g/mol
InChI Key: IQTTZQQJJBEAIM-ZDUSSCGKSA-N
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Description

Columbianetin acetate belongs to the class of organic compounds known as angular furanocoumarins . It is one of the effective components of Angelica pubescens and has various biological activities .


Synthesis Analysis

Columbianetin acetate is rapidly and widely distributed in rats, and eliminated rapidly from plasma . It could be metabolized into columbianetin in vivo . The absolute bioavailability of pure columbianetin acetate is 7.0 ± 4.3% .


Molecular Structure Analysis

The molecular formula of Columbianetin acetate is C16H16O5 . The 3D molecular structure of Columbianetin acetate was predicted through the PharmMapper database .


Chemical Reactions Analysis

Columbianetin acetate could be metabolized into columbianetin in vivo . Other co-existing ingredients in the APR extract could increase the concentration of its metabolite columbianetin in plasma and this was caused by columbianetin-β-D-glucopyranoside .


Physical And Chemical Properties Analysis

Columbianetin acetate has a molar mass of 288.3 . It has a predicted density of 1.290±0.06 g/cm3 , a melting point of 134.5-135.5°C , and a boiling point of 437.7±45.0 °C . Its vapor pressure is 7.31E-08mmHg at 25°C , and it has a refractive index of 1.572 .

Scientific Research Applications

  • Pharmacokinetics and Bioavailability : Columbianetin acetate, along with its metabolite columbianetin, shows rapid distribution and elimination in rats. It is mainly excreted in feces, and its absolute bioavailability is approximately 7.0% (Jiao et al., 2015).

  • Oral Bioavailability Studies : Columbianetin has been shown to possess rapid oral absorption, quick clearance, and good absolute bioavailability, making it a promising candidate for oral therapeutic applications (Luo et al., 2013).

  • Brain Penetration and Distribution : Some research indicates that columbianetin and columbianetin acetate can penetrate the brain and cerebrospinal fluid, suggesting potential applications in neurological disorders (Yang et al., 2018).

  • Anti-Inflammatory and Analgesic Activities : Columbianetin acetate exhibits significant anti-inflammatory and analgesic properties, making it a potential candidate for treating pain and inflammation-related conditions (Jeong et al., 2009).

  • Antitumor Activities : Research suggests that columbianetin acetate may play a role in inhibiting the development of pancreatic cancer cells, indicating potential applications in cancer therapy (Sun et al., 2023).

  • Herbal Medicine Applications : Columbianetin is a key phytochemical in Angelica archangelica L., used in various traditional and complementary medicine systems. It exhibits a range of pharmacological activities, including antioxidative, anti-proliferative, and neuroprotective effects (Patel & Patel, 2023).

  • Intestinal Absorption Behavior : Studies on intestinal absorption behavior of columbianetin acetate suggest that it can be absorbed across the entire intestine, with the colon being the most effective absorption region (Li-biao, 2008).

Safety And Hazards

Columbianetin acetate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The specific role and molecular mechanism of Columbianetin acetate in pancreatic cancer are not clear . Thus, future research could aim to explore the specific mechanism of Columbianetin acetate on pancreatic cancer .

properties

IUPAC Name

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-9(17)21-16(2,3)13-8-11-12(19-13)6-4-10-5-7-14(18)20-15(10)11/h4-7,13H,8H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTTZQQJJBEAIM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177755
Record name Columbianetin acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Columbianetin acetate

CAS RN

23180-65-6
Record name Columbianetin acetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Columbianetin acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Columbianetin acetate
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Record name 23180-65-6
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Record name Columbianetin acetate, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
X Jiao, J Li, X Yu, W Liu, J Tian, J He, H Jin, X Gao… - RSC …, 2015 - pubs.rsc.org
… of columbianetin acetate and columbianetin in rat plasma. It was found that columbianetin acetate … Columbianetin acetate could be metabolized into columbianetin in vivo. The absolute …
Number of citations: 8 pubs.rsc.org
Y Chang, QH Zhang, J Li, L Zhang, X Guo, J He… - … of pharmaceutical and …, 2013 - Elsevier
… Osthole, columbianetin acetate and bergapten were isolated previously from the dried RAP in our laboratory. Their structures were confirmed by H NMR, IR, HPLC and MS spectra. The …
Number of citations: 56 www.sciencedirect.com
DK Patel, K Patel - Drug Metabolism and Bioanalysis Letters …, 2023 - ingentaconnect.com
… of columbianetin acetate was found to be through passive diffusions. Columbianetin acetate is … In the mean total recoveries, columbianetin acetate was found to be lower than 10% [49]. …
Number of citations: 3 www.ingentaconnect.com
Y Ge, S Chen, Q Luo, C Wang, J Hao, J He… - Evidence-Based …, 2019 - hindawi.com
… Coumarins are the major active compounds of APR extract including columbianetin, columbianetin acetate, osthole, and columbianadin. The in vivo behavior of the four major …
Number of citations: 10 www.hindawi.com
Q Luo, C Wang, J Li, W Ma, Y Bai, L Ma, X Gao… - Journal of …, 2013 - Elsevier
… Simultaneous determination of scopoletin, psoralen, bergapten, xanthotoxin, columbianetin acetate, imperatorin, osthole and isoimperatorin in rat plasma by LC–MS/MS for …
Number of citations: 24 www.sciencedirect.com
L Zhang, Y Ge, J Li, J Hao, H Wang, J He, X Gao… - … of Pharmaceutical and …, 2018 - Elsevier
… CBG could probably be the other important precursor of columbianetin in addition to columbianetin acetate and columbianedin in rats after the oral administration of APR [14]. To the …
Number of citations: 11 www.sciencedirect.com
K Sun, D Wang, Z Zhang, Y Huang, X Lian, J Hua… - …, 2023 - search.ebscohost.com
… Columbianetin acetate (CE) is one of the most effective active ingredients in Angelica pubescens … the 3D molecular structure of columbianetin acetate in the pharmMapper database. …
Number of citations: 0 search.ebscohost.com
XW Yang, QM Guo, Y Wang - Zhong xi yi jie he xue bao= Journal of …, 2008 - europepmc.org
… , osthole, columbianadin, columbianetin acetate, angelol-A … , and columbianadin and columbianetin acetate lied between … 50% to 65%, and columbianetin acetate was lower than 10%. …
Number of citations: 24 europepmc.org
HJ Jeong, HJ Na, SJ Kim, HK Rim… - Biological and …, 2009 - jstage.jst.go.jp
… It has been reported that one of the active compounds from roots of Angelica pubescens, Columbianetin acetate, significantly demonstrated anti-inflammatory and analgesic activities.…
Number of citations: 37 www.jstage.jst.go.jp
YF Chen, HY Tsai, TS Wu - Planta medica, 1995 - thieme-connect.com
… In the present study, the bioactive constituents: osthole, columbianetin acetate, umbelliferone, and caffeic acid could inhibit the increase in the vascular permeability induced by 0.25% …
Number of citations: 467 www.thieme-connect.com

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